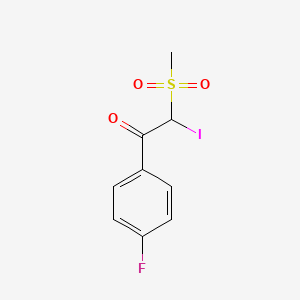
1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone is a chemical compound with the molecular formula C9H8FIO3S It is characterized by the presence of a fluorophenyl group, an iodine atom, and a methylsulfonyl group attached to an ethanone backbone
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of 4-fluorophenyl ethanone through a Friedel-Crafts acylation reaction.
Iodination: The fluorophenyl ethanone is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methylsulfonyl group can be oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Biological Studies: It is employed in studies investigating the effects of fluorinated and iodinated compounds on biological systems.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling processes.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)ethanone: Lacks the iodine and methylsulfonyl groups, resulting in different reactivity and applications.
1-(4-Fluorophenyl)-2-iodoethanone: Similar structure but without the methylsulfonyl group, leading to different chemical properties.
1-(4-Fluorophenyl)-2-(methylsulfonyl)ethanone: Lacks the iodine atom, affecting its reactivity in substitution reactions.
The uniqueness of this compound lies in its combination of fluorine, iodine, and methylsulfonyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H8FIO3S |
|---|---|
Molekulargewicht |
342.13 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-iodo-2-methylsulfonylethanone |
InChI |
InChI=1S/C9H8FIO3S/c1-15(13,14)9(11)8(12)6-2-4-7(10)5-3-6/h2-5,9H,1H3 |
InChI-Schlüssel |
XJDDLEUXQSGEHK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C(C(=O)C1=CC=C(C=C1)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B13009060.png)
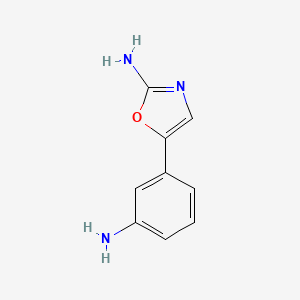
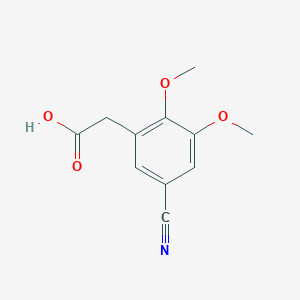

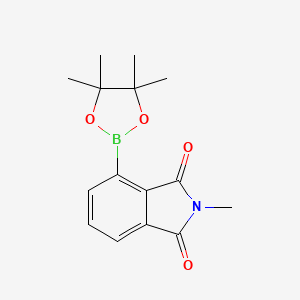
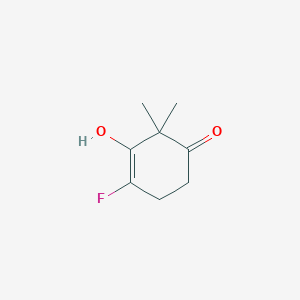

![7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009096.png)
![tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13009104.png)
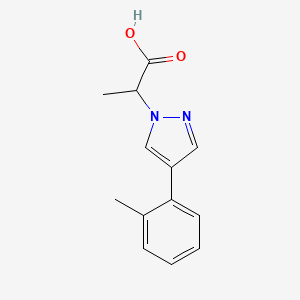

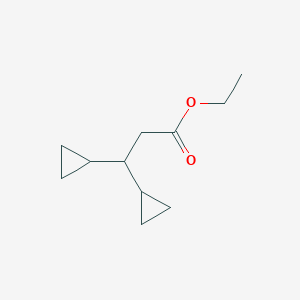
![tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13009126.png)
![Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13009141.png)
